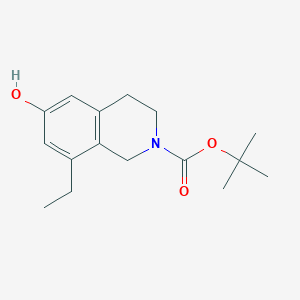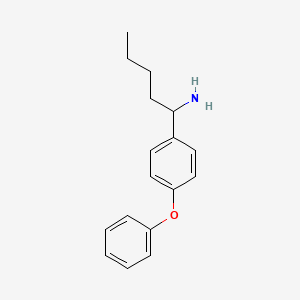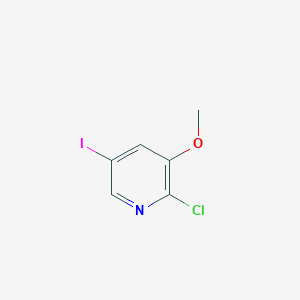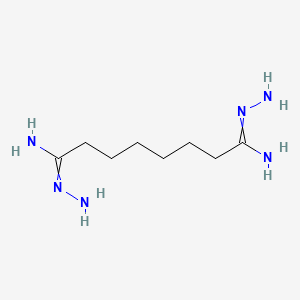
1-N',8-N'-diaminooctanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N’,8-N’-diaminooctanediimidamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes two amino groups and an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,8-N’-diaminooctanediimidamide typically involves the reaction of octanediamine with imidamide derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 1-N’,8-N’-diaminooctanediimidamide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-N’,8-N’-diaminooctanediimidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted products with various functional groups.
Applications De Recherche Scientifique
1-N’,8-N’-diaminooctanediimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and in the development of new biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-N’,8-N’-diaminooctanediimidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-N’,8-N’-diaminooctanediimidamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
1,8-Diaminooctane: Lacks the imidamide groups, making it less reactive in certain chemical reactions.
1,8-Diaminooctanediimidamide: Similar structure but with different functional groups, leading to different reactivity and applications.
Propriétés
Numéro CAS |
7707-18-8 |
|---|---|
Formule moléculaire |
C8H20N6 |
Poids moléculaire |
200.29 g/mol |
Nom IUPAC |
1-N',8-N'-diaminooctanediimidamide |
InChI |
InChI=1S/C8H20N6/c9-7(13-11)5-3-1-2-4-6-8(10)14-12/h1-6,11-12H2,(H2,9,13)(H2,10,14) |
Clé InChI |
OBRQDXQTBYOSRG-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=NN)N)CCC(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


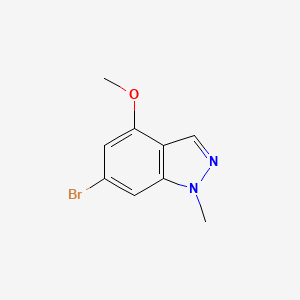
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
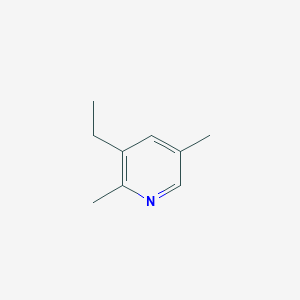

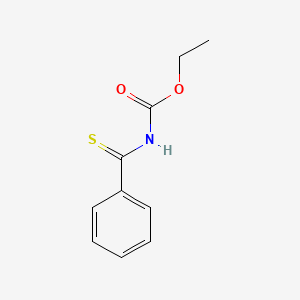
![Methyl 3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate](/img/structure/B13896220.png)
![2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one](/img/structure/B13896221.png)
